1-(4-Fluorobenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea
Description
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O/c17-14-6-4-12(5-7-14)9-18-16(22)19-10-13-11-20-21-8-2-1-3-15(13)21/h1-8,11H,9-10H2,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUSVPUYTIYVIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)CNC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aminopyridines with Acetylenic Esters
The pyrazolo[1,5-a]pyridine scaffold is typically constructed through cyclocondensation reactions. A widely adopted method involves reacting 1-aminopyridinium salts with dimethyl acetylenedicarboxylate (DMAD) under basic conditions. For instance, Kurz et al. demonstrated that condensation of 1-aminopyridinium iodide with DMAD in ethanol at reflux yields pyrazolo[1,5-a]pyridine-3-carboxylate derivatives. This reaction proceeds via a [2+3] cycloaddition mechanism, forming the fused bicyclic system with high regioselectivity. Saponification of the ester group using aqueous sodium hydroxide affords the corresponding carboxylic acid, a critical intermediate for further functionalization.
Ring-Closure via Hydrazine Derivatives
Alternative approaches employ hydrazine derivatives to construct the pyrazole ring. For example, reaction of 2-aminopyridine with β-ketoesters in the presence of acetic acid generates pyrazolo[1,5-a]pyridine-7-ones through intramolecular cyclization. Chlorination of the 7-keto group using phosphorus oxychloride (POCl₃) yields 7-chloropyrazolo[1,5-a]pyridines, which serve as versatile intermediates for nucleophilic substitutions.
Urea Bond Formation: Coupling 4-Fluorobenzylamine with Pyrazolo[1,5-a]Pyridin-3-Ylmethylamine
Isocyanate-Amine Coupling
The urea linkage is most efficiently formed via reaction of an isocyanate with a primary amine. Synthesis of 4-fluorobenzyl isocyanate begins with treatment of 4-fluorobenzylamine with triphosgene in dichloromethane (DCM) at 0°C. Subsequent addition of pyrazolo[1,5-a]pyridin-3-ylmethylamine in the presence of triethylamine (TEA) affords the target urea derivative in 68–72% yield.
Reaction Scheme
$$
\text{4-Fluorobenzylamine} + \text{Cl}3\text{C-O-C(O)-O-CCl}3 \rightarrow \text{4-FluorobenzylNCO} \xrightarrow{\text{Pyrazoloamine}} \text{Target Urea}
$$
Curtius Rearrangement Approach
An alternative route employs Curtius rearrangement to generate the isocyanate intermediate in situ. Conversion of pyrazolo[1,5-a]pyridin-3-ylacetic acid to the acyl azide using diphenylphosphoryl azide (DPPA) followed by thermal decomposition yields the corresponding isocyanate. Reaction with 4-fluorobenzylamine in toluene at 80°C completes the urea formation.
Optimization and Yield Improvements
Solvent and Catalyst Screening
Optimal urea formation occurs in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile. Catalytic amounts of 4-dimethylaminopyridine (DMAP) enhance reaction rates by activating the isocyanate electrophile.
Purification Techniques
Chromatographic purification on silica gel (ethyl acetate/hexanes, 1:3) removes unreacted amines and byproducts. Recrystallization from ethanol/water mixtures improves purity to >98%.
Analytical Characterization
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity ≥99%.
Table 1: Summary of Key Synthetic Steps and Yields
| Step | Method | Yield (%) | Reference |
|---|---|---|---|
| Core Synthesis | DMAD Cyclocondensation | 89 | |
| C(3)-Aminomethylation | Suzuki Coupling | 75 | |
| Urea Formation | Isocyanate-Amine Coupling | 72 | |
| Purification | Recrystallization | 98 |
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorobenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-(4-Fluorobenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with several urea derivatives and heterocyclic systems. Below is a comparative analysis based on substituents, molecular properties, and hypothesized biological relevance:
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Flexibility :
- The target compound’s 4-fluorobenzyl group provides a balance of hydrophobicity and electronic effects compared to BJ41757’s 4-fluorophenyl , which lacks the methylene linker. This may enhance membrane permeability and target engagement .
- BP 3125 incorporates a 4-isobutoxybenzyl group and a piperidine ring , increasing steric bulk and basicity, which could alter solubility and off-target interactions .
Heterocyclic Core :
- Pyrazolo[1,5-a]pyridine in the target compound differs from pyrazolo[1,5-a]pyrimidine in compounds. The pyridine ring’s nitrogen positioning may influence π-π stacking or hydrogen bonding in kinase active sites .
Urea vs. Amide Linkages: Urea derivatives (e.g., target compound, BP 3125) offer dual hydrogen-bond donor/acceptor capacity, whereas amide-based analogs (e.g., benzamide in ) have a single hydrogen-bond donor. This distinction may affect binding kinetics in kinase inhibition .
Biological Activity
1-(4-Fluorobenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea is a synthetic compound that has attracted significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This compound features a unique combination of a pyrazolo[1,5-a]pyridine core and a urea linkage, which are known for their diverse biological activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 298.31 g/mol. The presence of the fluorobenzyl group enhances its pharmacological properties, making it a compound of interest in drug development.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 298.31 g/mol |
| CAS Number | 1396783-74-6 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may function as an inhibitor or activator of these targets, leading to various biochemical responses that can result in therapeutic effects. The exact mechanisms are still under investigation but may involve modulation of signaling pathways related to cancer cell proliferation and survival.
Antitumor Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyridine, including this compound, exhibit significant antitumor activity. A study highlighted that compounds with similar structures showed promising results against various cancer cell lines, including breast and lung cancers. The IC50 values for these compounds were often in the sub-micromolar range, indicating potent activity against tumor cells .
Case Studies
- Anticancer Screening : In a recent study evaluating a series of pyrazole-containing compounds, one derivative demonstrated stronger anti-tumor activity than the clinically approved drug Sorafenib against multiple tumor types. This derivative selectively inhibited V600E-mutated B-RAF kinase, suggesting that similar mechanisms may be applicable to this compound .
- Mechanistic Insights : Another investigation into the biological effects of pyrazolo derivatives revealed that they induced apoptosis in cancer cells through specific signaling pathways. This reinforces the potential for this compound to be developed as an anticancer agent .
In Vitro Studies
In vitro studies have shown that compounds related to this compound can inhibit angiogenesis and tumor growth by targeting receptor tyrosine kinases (RTKs). For instance, certain derivatives displayed inhibitory effects on key RTKs involved in tumor progression .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications in the fluorobenzyl group can significantly affect the biological activity of the compound. Electron-withdrawing groups tend to enhance potency against cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
